An In-depth Technical Guide to 4-Methoxybenzene-1,3-disulfonyl Dichloride: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-Methoxybenzene-1,3-disulfonyl Dichloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxybenzene-1,3-disulfonyl dichloride is a highly reactive aromatic organic compound containing two sulfonyl chloride functional groups and a methoxy substituent on the benzene ring. The presence of these functionalities imparts a unique combination of reactivity and selectivity, making it a valuable, albeit specialized, reagent and building block in synthetic organic chemistry and medicinal chemistry. The electron-donating methoxy group activates the aromatic ring, influencing the regioselectivity of its synthesis and modulating the reactivity of the sulfonyl chloride groups. The two sulfonyl chloride moieties offer the potential for creating complex molecular architectures through reactions with a variety of nucleophiles, leading to the synthesis of disulfonamides, disulfonate esters, and other derivatives with potential biological activity. This guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, expected reactivity, and potential applications of 4-Methoxybenzene-1,3-disulfonyl dichloride, grounded in established chemical principles and data from analogous compounds.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis for Prediction |
| Molecular Formula | C₇H₆Cl₂O₅S₂ | Based on chemical structure |
| Molecular Weight | 305.15 g/mol | Calculated from the molecular formula |
| Appearance | Likely a white to off-white crystalline solid | Based on analogous aromatic sulfonyl chlorides |
| Melting Point | Expected to be a solid with a distinct melting point | General property of similar crystalline organic compounds |
| Solubility | Expected to be soluble in aprotic organic solvents (e.g., dichloromethane, chloroform, THF, acetonitrile) and reactive with protic solvents (e.g., water, alcohols). | General solubility of sulfonyl chlorides[1] |
| Stability | Moisture-sensitive; will hydrolyze in the presence of water. Should be stored under anhydrous conditions. | General reactivity of sulfonyl chlorides[2] |
Proposed Synthesis of 4-Methoxybenzene-1,3-disulfonyl Dichloride
The synthesis of 4-Methoxybenzene-1,3-disulfonyl dichloride can be logically approached through a two-step process starting from anisole (methoxybenzene). This proposed pathway is based on established principles of electrophilic aromatic substitution, specifically sulfonation and subsequent chlorination.
Synthetic Pathway Overview
Caption: Proposed synthetic pathway for 4-Methoxybenzene-1,3-disulfonyl Dichloride.
Step 1: Disulfonation of Anisole
The methoxy group of anisole is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution.[3][4][5] The initial sulfonation of anisole predominantly yields p-methoxybenzenesulfonic acid.[2] To achieve disulfonation, more forcing reaction conditions, such as the use of fuming sulfuric acid (oleum) or an excess of chlorosulfonic acid, are necessary. The second sulfonyl group is directed to one of the ortho positions relative to the methoxy group (and meta to the first sulfonic acid group), resulting in the formation of 4-methoxybenzene-1,3-disulfonic acid.[2]
Experimental Protocol:
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize evolved HCl gas if using chlorosulfonic acid), place a measured amount of anisole.
-
Reagent Addition: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add an excess of fuming sulfuric acid (e.g., 20-30% SO₃) or chlorosulfonic acid dropwise from the dropping funnel while maintaining the low temperature.
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Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat cautiously to a moderately elevated temperature (e.g., 50-70 °C) for several hours to drive the disulfonation to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) of quenched aliquots.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The 4-methoxybenzene-1,3-disulfonic acid will be in the aqueous layer. It can be isolated as its salt (e.g., by neutralization with a base like sodium hydroxide) and then used in the next step.
Step 2: Conversion to Disulfonyl Dichloride
The resulting disulfonic acid can be converted to the corresponding disulfonyl dichloride using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Experimental Protocol:
-
Reaction Setup: In a fume hood, place the dried 4-methoxybenzene-1,3-disulfonic acid (or its salt) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber.
-
Reagent Addition: Add an excess of thionyl chloride, along with a catalytic amount of dimethylformamide (DMF).
-
Reaction: Gently heat the mixture to reflux. The reaction will evolve sulfur dioxide and hydrogen chloride gas. Continue heating until the evolution of gas ceases, indicating the completion of the reaction.
-
Isolation and Purification: Carefully remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-Methoxybenzene-1,3-disulfonyl dichloride can then be purified by recrystallization from a suitable non-polar solvent (e.g., hexane or a mixture of hexane and dichloromethane) or by vacuum distillation if it is a liquid at room temperature.
Reactivity and Mechanistic Considerations
The reactivity of 4-Methoxybenzene-1,3-disulfonyl dichloride is dominated by the two highly electrophilic sulfonyl chloride groups. The sulfur atom in each sulfonyl chloride is susceptible to nucleophilic attack, leading to the displacement of the chloride ion, which is an excellent leaving group.[3]
Nucleophilic Substitution Reactions
4-Methoxybenzene-1,3-disulfonyl dichloride is expected to readily react with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding disulfonamides, disulfonate esters, and dithiosulfonates, respectively.
Caption: Key reactions of 4-Methoxybenzene-1,3-disulfonyl Dichloride.
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Formation of Disulfonamides: Reaction with primary or secondary amines, typically in the presence of a base to neutralize the HCl byproduct, will yield disulfonamides. This is a robust and widely used reaction in medicinal chemistry for the synthesis of biologically active compounds.[6][7]
-
Formation of Disulfonate Esters: Treatment with alcohols in the presence of a base (e.g., pyridine or triethylamine) will produce disulfonate esters. This transformation is useful for converting alcohols into good leaving groups for subsequent substitution or elimination reactions.[3]
The two sulfonyl chloride groups may exhibit different reactivities due to their positions on the aromatic ring relative to the methoxy group. The sulfonyl chloride at the 3-position is ortho to the activating methoxy group, which could influence its reactivity compared to the sulfonyl chloride at the 1-position.
Potential Applications in Drug Discovery and Organic Synthesis
The unique structural features of 4-Methoxybenzene-1,3-disulfonyl dichloride make it a promising scaffold and reagent for various applications.
-
Scaffold for Medicinal Chemistry: The ability to react with two equivalents of an amine or two different amines allows for the creation of diverse libraries of disulfonamides. The sulfonamide functional group is a well-established pharmacophore present in numerous drugs. The disulfonamide core can act as a rigid linker to position pharmacophoric groups in specific orientations for binding to biological targets.
-
Cross-linking Reagents: The bifunctional nature of this compound allows it to act as a cross-linking agent for polymers and biomolecules containing nucleophilic groups such as amines or hydroxyls.
-
Synthesis of Heterocycles: The reactive sulfonyl chloride groups can participate in intramolecular cyclization reactions to form novel heterocyclic systems containing sulfur and nitrogen or oxygen.
Spectroscopic Characterization
The structure of 4-Methoxybenzene-1,3-disulfonyl dichloride can be unequivocally confirmed using a combination of spectroscopic techniques.
| Technique | Expected Key Features |
| ¹H NMR | - A singlet for the methoxy (-OCH₃) protons (around 3.8-4.0 ppm). - A distinct set of signals for the three aromatic protons, with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR | - A signal for the methoxy carbon. - Six distinct signals for the aromatic carbons, with chemical shifts influenced by the methoxy and two sulfonyl chloride substituents. |
| IR Spectroscopy | - Strong, characteristic absorption bands for the asymmetric and symmetric S=O stretching vibrations of the sulfonyl chloride groups (typically in the regions of 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively).[1] |
| Mass Spectrometry | - A molecular ion peak corresponding to the calculated molecular weight. - A characteristic isotopic pattern due to the presence of two chlorine atoms. |
Safety and Handling
4-Methoxybenzene-1,3-disulfonyl dichloride is expected to be a corrosive and moisture-sensitive compound. Appropriate safety precautions must be taken during its handling and use.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
4-Methoxybenzene-1,3-disulfonyl dichloride represents a valuable, though not widely commercialized, chemical entity with significant potential in synthetic chemistry and drug discovery. Its synthesis, while requiring careful control of reaction conditions, is achievable through established chemical transformations. The dual reactivity of its sulfonyl chloride groups, modulated by the electronic effects of the methoxy substituent, offers a versatile platform for the construction of complex molecules with diverse functionalities and potential biological activities. As the demand for novel molecular scaffolds in drug development continues to grow, compounds like 4-Methoxybenzene-1,3-disulfonyl dichloride are poised to play an increasingly important role in the advancement of chemical and pharmaceutical sciences.
References
- Aniline 2,4-disulfonic acid (A2,4-DSA) is an organic compound that is formed by the sulfonation of aniline, which is an amine derived from benzene. It is a white crystalline solid that is soluble in water and has a strong acidic character. It is used as a intermediate in the production of certain dyes and pigments, as well as in the synthesis of other chemicals. (Source: Emco Chemicals)
- Sulfonyl chlorides are often chosen as building blocks in medicinal chemistry for their ability to easily react with heterocyclic amines to create complex sulfonamides. (Source: Merck Millipore)
- The reactivity of sulfonyl chlorides is primarily dictated by the electrophilic nature of the sulfur atom, which is rendered electron-deficient by the two strongly electron-withdrawing oxygen atoms and the electronegative chlorine atom. This makes the sulfonyl group an excellent electrophile, readily attacked by a variety of nucleophiles. The chloride ion, being a good leaving group, facilitates these nucleophilic substitution reactions. (Source: Benchchem)
- Directing Groups in SE Ar. (Source: N/A)
- The formation of sulfonamides is arguably the most prominent application of sulfonyl chlorides. The sulfonamide moiety is a key pharmacophore found in numerous therapeutic agents, including antibiotics, diuretics, and anticonvulsants. (Source: Benchchem)
- The synthesis of sulfonamides is most commonly achieved by the reaction of a sulfonyl chloride (R1SO2Cl) with an amine (HNR2R3) under basic conditions. (Source: Organic Syntheses Procedure)
- Disulfonyl carbon acids – synthesis, spectroscopic and structural studies – a review. (Source: Semantic Scholar)
- Why are halogens ortho para directing even though deactivating? (Source: Chemistry Stack Exchange)
- Anisole undergoes electrophilic aromatic substitution reaction at a faster speed than benzene, which in turn reacts more quickly than nitrobenzene. The methoxy group is an ortho/para directing group, which means that electrophilic substitution preferentially occurs at these three sites. (Source: Wikipedia)
- Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (Source: Master Organic Chemistry)
- Anisole synthesis. (Source: ChemicalBook)
- Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. (Source: AIP Publishing)
- Please tell me the synthesis of p-methoxybenzenesulfonylchloride?
- Chlorosulfonic Acid - A Vers
- The initial product of sulphonation is p-methoxybenzenesulphonic acid which reacts further in concentrated acids to form 4-methoxybenzene-1,3-disulphonic acid. (Source: Journal of the Chemical Society, Perkin Transactions 2)
- Process for the preparation of substituted benzene sulfonyl chlorides.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- 4-dodecylbenzenesulfonyl azides. (Source: Organic Syntheses Procedure)
- Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (Source: PMC)
- A Comparative Guide to Oleum and Chlorosulfonic Acid as Sulfon
- Preparation method of substituted benzene sulfonyl chloride.
- 4-AMINO-6-CHLORO-BENZENE-1,3-DISULFONYL DICHLORIDE. (Source: ChemicalBook)
- An efficient synthesis of novel 2-(4-methoxy benzene sulfonyl)-1,3-dim- ethyl/1-methyl-3-phenyl/1, 3-diphenyl propane-1, 3-dione(IIa-c) and 2-(4- methylthio benzene sulfonyl)-1-methyl-3-phenyl/1, 3-diphenyl/1-methyl-3- ethoxy propane-1, 3-dione(IVa-c) in corporating 4-methoxy benzene sulfo- nyl/4-methylthio benzene sulfonyl nucleus is described. (Source: TSI Journals)
- Chlorosulfonic acid 99 7790-94-5. (Source: MilliporeSigma)
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